molecular formula C20H24ClNO5S B6561999 3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091109-39-5

3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6561999
CAS No.: 1091109-39-5
M. Wt: 425.9 g/mol
InChI Key: RZRHRAOZKYCNOE-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (Cl) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The sulfonamide moiety (-SO₂NH-) is linked to a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at position 2. This structural complexity confers unique physicochemical properties, such as increased molecular weight (estimated ~450–470 g/mol) and lipophilicity, which may influence biological activity and solubility . Sulfonamides are well-known for their pharmacological applications, including antimicrobial and enzyme inhibitory effects, making this compound a candidate for further investigation .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO5S/c1-25-16-5-3-15(4-6-16)20(9-11-27-12-10-20)14-22-28(23,24)17-7-8-19(26-2)18(21)13-17/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRHRAOZKYCNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Target Compound C₂₀H₂₃ClN₂O₅S (est.) ~450–470 (est.) 3-Cl, 4-OCH₃ benzene; oxane-4-yl with 4-OCH₃Ph N/A
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.31 Simple sulfonamide with 4-OCH₃Ph on benzene N/A
4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) C₁₇H₁₆N₄O₃S 364.40 Pyrimidine ring linked to 4-OCH₃Ph; sulfonamide 255–257
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide C₂₃H₂₂ClN₃O₃S 455.96 Benzimidazole core; 3-OCH₃ benzyl group; 4-Cl benzene sulfonamide N/A
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.55 Chiral center; naphthyl and 4-OCH₃Ph groups; toluenesulfonamide N/A
Key Observations:
  • Substituent Diversity : The target compound’s tetrahydropyran (oxane) ring distinguishes it from analogs with pyrimidine (9e) or benzimidazole (9,10) cores. This ring may enhance conformational rigidity or influence binding to biological targets.
  • Molecular Weight : The oxane-containing target compound is heavier (~450–470 g/mol) than simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (275 g/mol) but lighter than the benzimidazole derivative (456 g/mol).
  • Melting Points : Sulfonamides with aromatic heterocycles (e.g., 9e) exhibit higher melting points (255–257°C) due to stronger intermolecular interactions, suggesting the target compound may also display high thermal stability .

Physicochemical Properties

  • Hydrogen Bonding: The sulfonamide NH and ether oxygen in the oxane ring may serve as hydrogen bond donors/acceptors, critical for target binding. In contrast, the benzimidazole derivative (9,10) lacks ether oxygen but has aromatic nitrogen for interactions .

Spectral Data Comparison

  • 1H NMR :

    • Target Compound : Expected signals include δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (oxane CH₂ and OCH₃ groups), and δ 5.0–5.5 ppm (NH sulfonamide).
    • Compound 9e () : Aromatic protons at δ 7.2–8.3 ppm and NH sulfonamide at δ 10.2 ppm .
    • Compound in : NH sulfonamide at δ 6.8 ppm and naphthyl protons at δ 7.4–8.2 ppm .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺) would appear at ~451–471 m/z. Analog 9e shows [M+H]⁺ at 365 m/z, consistent with its lower molecular weight .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

  • Antimicrobial Activity: Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide () are known for antibacterial effects .
  • Enzyme Inhibition : The oxane ring may mimic sugar moieties, positioning the compound as a glycosidase inhibitor. Benzimidazole derivatives (9,10) are studied for kinase inhibition .

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